molecular formula C19H16N2O5 B11703370 methyl 2-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamido]benzoate

methyl 2-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamido]benzoate

Cat. No.: B11703370
M. Wt: 352.3 g/mol
InChI Key: NNAGHKDZEISWHG-UHFFFAOYSA-N
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Description

Methyl 2-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamido]benzoate is a synthetically derived isoindole-based compound provided for research purposes. With a molecular formula of C19H16N2O5 and a molecular weight of 352.34 g/mol, this compound is characterized by the presence of three carbonyl groups and an aromatic system . Its structure has been confirmed by multiple spectroscopic techniques including IR, UV-Vis, NMR, and mass spectrometry, and further verified by single-crystal X-ray diffraction (XRD) analysis . The crystal structure is stabilized by N-H···O hydrogen bonding, forming S(6) hydrogen-bonded loops, and the molecules are connected in dimer formations with further stabilization provided by π···π stacking interactions between aromatic rings . In silico and in vitro analyses indicate this compound shows potential as an antibacterial agent. Studies suggest it may function by targeting essential bacterial enzymes, including DNA gyrase and Dihydroorotase from E. coli, as well as tyrosyl-tRNA synthetase and DNA gyrase from Staphylococcus aureus . Density Functional Theory (DFT) studies provide insight into its chemical reactivity, showing that the Highest Occupied Molecular Orbital (HOMO) is localized over the substituted aromatic ring, while the Lowest Unoccupied Molecular Orbital (LUMO) is primarily located over the isoindole moiety . This compound is part of the pharmacologically important isoindole class, a group known for diverse therapeutic potential . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C19H16N2O5

Molecular Weight

352.3 g/mol

IUPAC Name

methyl 2-[3-(1,3-dioxoisoindol-2-yl)propanoylamino]benzoate

InChI

InChI=1S/C19H16N2O5/c1-26-19(25)14-8-4-5-9-15(14)20-16(22)10-11-21-17(23)12-6-2-3-7-13(12)18(21)24/h2-9H,10-11H2,1H3,(H,20,22)

InChI Key

NNAGHKDZEISWHG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate typically involves the reaction of phthalic anhydride with an appropriate amine, followed by esterification. One common method involves the reaction of phthalic anhydride with 3-aminopropanoic acid to form the intermediate phthalimide derivative. This intermediate is then reacted with methyl 2-aminobenzoate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalimide group can form stable complexes with proteins, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Phthalimide Derivatives

Compound Name Substituent Position/Type Linker Type Melting Point (°C) Key Features/Applications Reference
Methyl 2-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamido]benzoate 2-(propanamido) Propanamido N/A Potential H-bonding, uncharacterized N/A
(1,3-Dioxo-isoindol-2-yl)methyl 3-methylbenzoate 3-methyl Methylene 148–150 Moderate yield (74%), acetone solvent
(1,3-Dioxo-isoindol-2-yl)methyl 4-methoxybenzoate 4-methoxy Methylene 130–133 High yield (82%), antioxidant studies
(1,3-Dioxo-isoindol-2-yl)methyl 2-chlorobenzoate 2-chloro Methylene 161–163 Electron-withdrawing substituent
Methyl 3-[(1,3-dioxo-isoindol-2-yl)methyl]benzoate 3-(methylene) Methylene N/A Meta-substitution, CAS 781632-38-0
2-(1,3-Dioxo-isoindol-2-yl)ethyl benzoate Unsubstituted Ethyl N/A Flexible ethyl linker (CAS 6656-84-4)

Key Observations:

Substituent Position and Electronic Effects :

  • Ortho-substituted derivatives (e.g., 2-chlorobenzoate ) exhibit higher melting points (~161–163°C) compared to para-substituted analogs (~130–133°C for 4-methoxy ), likely due to steric hindrance and reduced molecular symmetry.
  • Electron-withdrawing groups (e.g., Cl in 2-chlorobenzoate ) enhance stability but may reduce solubility, whereas electron-donating groups (e.g., methoxy in 4-methoxybenzoate ) could improve solubility and antioxidant activity.

Linker Chemistry: Propanamido vs. Ethyl linkers (e.g., 2-(phthalimido)ethyl benzoate ) may enhance flexibility but reduce polarity.

Synthetic Yields :

  • Derivatives with para-substituents (e.g., 4-methylbenzoate , 4-methoxybenzoate ) generally achieve higher yields (~80–82%) compared to ortho-substituted analogs (~71–74%), possibly due to steric challenges in ortho-functionalization.

Q & A

Q. What are the standard synthetic routes for methyl 2-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamido]benzoate, and how can reaction yields be optimized?

The synthesis typically involves coupling isoindole derivatives with benzoate precursors. For example, analogous compounds (e.g., phthalimide esters) are synthesized via nucleophilic substitution or condensation reactions. Key steps include:

  • Formation of the isoindole core : Using phthalic anhydride derivatives as starting materials.
  • Amidation : Introducing the propanamido linker via carbodiimide-mediated coupling (e.g., EDC/HOBt).
  • Esterification : Methylation of the benzoic acid moiety using methanol under acidic conditions.
    Yield optimization strategies include solvent selection (e.g., acetone or methanol mixtures for crystallization ), temperature control, and stoichiometric balancing of reactive intermediates. Reported yields for similar compounds range from 71% to 82% depending on substituent effects .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • FTIR : Identifies carbonyl (C=O, ~1700–1750 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .
  • NMR :
    • ¹H-NMR : Aromatic protons (δ 7.0–8.5 ppm), methyl ester (δ ~3.8 ppm), and isoindole protons (δ 4.5–5.5 ppm) .
    • ¹³C-NMR : Carbonyl carbons (δ 165–175 ppm), aromatic carbons (δ 120–140 ppm), and methyl ester (δ ~52 ppm) .
  • Melting Point Analysis : Used to confirm purity (e.g., 130–150°C for similar derivatives ).

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved for this compound?

Discrepancies in bond lengths or angles may arise from:

  • Dynamic disorder : Common in flexible amide or ester groups. Use low-temperature crystallography (<100 K) to reduce thermal motion.
  • Twinned crystals : Employ SHELXL for refinement, leveraging its robust algorithms for handling twinning and partial occupancy .
  • Validation tools : Cross-check with CCDC databases and tools like PLATON to identify outliers in geometric parameters .

Q. What reaction mechanisms dominate in nucleophilic substitutions involving this compound’s isoindole moiety?

The isoindole’s electron-deficient 1,3-dioxo group facilitates:

  • Acyl transfer reactions : Nucleophilic attack at the carbonyl carbon (e.g., by amines or alcohols).
  • Ring-opening reactions : Under basic conditions, leading to phthalamic acid derivatives.
    Mechanistic studies should combine kinetic monitoring (HPLC or TLC) and computational modeling (DFT) to map transition states .

Q. How does substituent position (ortho/meta/para) on the benzoate group influence biological activity?

Studies on analogous compounds show:

  • Meta-substituents : Enhance solubility and bioavailability due to reduced steric hindrance.
  • Ortho-substituents : May restrict rotational freedom, altering binding affinity to targets (e.g., enzymes).
    In vitro assays (e.g., enzyme inhibition) paired with molecular docking can validate structure-activity relationships .

Q. What strategies mitigate degradation during long-term storage?

  • Temperature control : Store at –20°C in amber vials to prevent photodegradation.
  • Desiccants : Use silica gel to minimize hydrolysis of the ester group.
  • Stability assays : Monitor via accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Methodological Challenges

Q. How can conflicting antioxidant activity data from different assays be reconciled?

Discrepancies (e.g., DPPH vs. ABTS assays) may arise from:

  • Radical specificity : DPPH detects lipid-soluble antioxidants, while ABTS favors hydrophilic species.
  • Interference : The compound’s isoindole moiety may auto-oxidize, skew results. Validate with orthogonal methods (e.g., FRAP) and include positive controls (e.g., ascorbic acid) .

Q. What computational approaches best predict the compound’s reactivity in complex biological systems?

  • Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., kinases) under physiological conditions.
  • ADMET Prediction : Use tools like SwissADME to estimate permeability, metabolic stability, and toxicity .

Critical Considerations for Experimental Design

  • Purification : Use column chromatography (silica gel, hexane:EtOAc) followed by recrystallization .
  • Toxicity Screening : Prioritize in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) before in vivo studies .
  • Crystallography : For ambiguous structures, employ synchrotron radiation to improve resolution .

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